molecular formula C18H36Cl2N2 B13762501 Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride CAS No. 52673-65-1

Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride

Cat. No.: B13762501
CAS No.: 52673-65-1
M. Wt: 351.4 g/mol
InChI Key: FAPJKUXLWRHQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride: is a chemical compound that features an adamantane core with two dimethylaminoethyl groups attached at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride typically involves the reaction of adamantane with dimethylaminoethyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylaminoethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium azide or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to therapeutic effects, such as neuroprotection and antiviral activity .

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent compound, used as an antiviral agent.

    Memantine: A derivative used in the treatment of Alzheimer’s disease.

    Amantadine: Another derivative with antiviral and antiparkinsonian properties.

Uniqueness

Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride is unique due to its dual dimethylaminoethyl groups, which enhance its binding affinity to certain molecular targets. This structural feature distinguishes it from other adamantane derivatives and contributes to its specific biological activities .

Properties

CAS No.

52673-65-1

Molecular Formula

C18H36Cl2N2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[3-[2-(dimethylamino)ethyl]-1-adamantyl]-N,N-dimethylethanamine;dihydrochloride

InChI

InChI=1S/C18H34N2.2ClH/c1-19(2)7-5-17-10-15-9-16(11-17)13-18(12-15,14-17)6-8-20(3)4;;/h15-16H,5-14H2,1-4H3;2*1H

InChI Key

FAPJKUXLWRHQRD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC12CC3CC(C1)CC(C3)(C2)CCN(C)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.